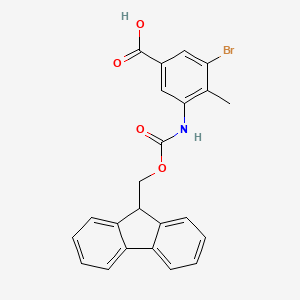

![molecular formula C18H17FN4OS B2507792 1-(2-氟苯基)-4-[(3-噻吩-2-基-1H-吡唑-5-基)羰基]哌嗪 CAS No. 1093127-99-1](/img/structure/B2507792.png)

1-(2-氟苯基)-4-[(3-噻吩-2-基-1H-吡唑-5-基)羰基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine involves multiple steps and is crucial for the development of ligands for various receptors. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound designed to image dopamine D4 receptors, was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole was reported to be simple and efficient, with the compounds characterized by spectral analysis .

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex and requires detailed analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . This level of structural detail is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are varied and include electrophilic fluorination, reductive amination, amide hydrolysis, and N-alkylation . These reactions are carefully chosen to introduce specific functional groups that confer the desired biological activity and receptor affinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their crystal structure and thermal stability, are important for their practical application. For example, the crystal structure of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the compound exhibited thermal stability as determined by TG-DTA and DSC . These properties can influence the compound's solubility, stability, and suitability for in vivo studies.

科学研究应用

合成及结构研究

- 哌嗪衍生物,包括结构上与1-(2-氟苯基)-4-[(3-噻吩-2-基-1H-吡唑-5-基)羰基]哌嗪相似的化合物,已被合成并通过光谱分析表征,突出了它们在药物化学中的重要性。对分子相互作用的理解的分子对接研究也是该研究领域的一部分 (Balaraju, Kalyani, & Laxminarayana, 2019)。

抗菌和抗肿瘤活性

- 某些哌嗪衍生物在体外作为抗菌剂和抑制各种细菌菌株的生物膜形成方面显示出有希望的结果。这些发现表明这些化合物在治疗细菌感染中具有潜在的治疗应用 (Mekky & Sanad, 2020)。

- 哌嗪衍生物已对其抗肿瘤活性进行了研究。一些已显示出对肿瘤细胞系显着的细胞毒性和体内有效的抗肿瘤活性,表明它们作为癌症治疗剂的潜力 (Naito et al., 2005)。

抑制活性及酶相互作用

- 某些哌嗪化合物对对细菌细胞壁合成至关重要的 MurB 酶显示出有效的抑制活性。这表明这些化合物在开发新型抗菌剂中的潜在应用 (Mekky & Sanad, 2020)。

- 具有哌嗪取代基的化合物的抗癌活性已得到广泛研究。特定的衍生物对各种癌细胞系显示出显着的抑制作用,突出了这些化合物在癌症治疗中的治疗潜力 (Turov, 2020)。

生物活性评价

- 已合成哌嗪的新型脲和硫脲衍生物并评估了它们的抗病毒和抗菌活性。某些衍生物表现出有希望的抗病毒活性,表明在对抗病毒感染和微生物疾病方面具有潜在的应用 (Reddy et al., 2013)。

晶体结构分析

- 哌嗪衍生物的晶体结构已经确定,揭示了关于它们的分子构象和相互作用的细节。这些发现对于理解化合物的特性和在药物中的潜在应用至关重要 (Loh et al., 2010; Ragavan et al., 2010)。

作用机制

Target of Action

The primary target of the compound 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as [4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone, is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition leads to an elevation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The affected pathway is the degradation of the endocannabinoid 2-AG into arachidonic acid and glycerol . The inhibition of this pathway by 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine results in an increase in 2-AG levels .

Result of Action

The molecular and cellular effects of 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine’s action are primarily due to the increased levels of 2-AG . This increase in 2-AG levels leads to enhanced activation of the cannabinoid receptors CB1 and CB2 .

属性

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c19-13-4-1-2-5-16(13)22-7-9-23(10-8-22)18(24)15-12-14(20-21-15)17-6-3-11-25-17/h1-6,11-12H,7-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRFUSYWFDAAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)